(RS)-APICA

Description

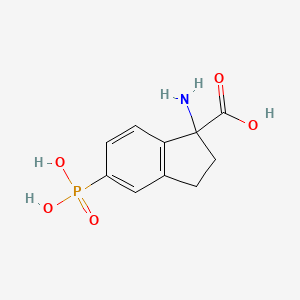

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-amino-5-phosphono-2,3-dihydroindene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12NO5P/c11-10(9(12)13)4-3-6-5-7(17(14,15)16)1-2-8(6)10/h1-2,5H,3-4,11H2,(H,12,13)(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQZXIHSJUDIKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C1C=C(C=C2)P(=O)(O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201028297 | |

| Record name | 1-Amino-5-phosphono-1-indanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170847-18-4 | |

| Record name | 1-Amino-2,3-dihydro-5-phosphono-1H-indene-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170847-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-5-phosphono-1-indanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological Characterization and Mechanism of Action of Rs Apica

Role as a Competitive Antagonist at Metabotropic Glutamate (B1630785) Receptors

(RS)-APICA functions as a competitive antagonist at certain subtypes of metabotropic glutamate receptors ontosight.ai. This means it binds to the same site as the endogenous agonist, glutamate, thereby preventing glutamate from activating the receptor.

Specificity for Group II Metabotropic Glutamate Receptors (mGluRII)

This compound is characterized as a selective antagonist for Group II metabotropic glutamate receptors (mGluRII) rndsystems.comcenmed.commedchemexpress.comglpbio.com. Studies have shown that this compound can partially block the action of Group II agonists like (2S,1'S,2'S)-2-(carboxycyclopropyl)glycine (L-CCG-I) in various preparations physiology.orgdntb.gov.ua. For instance, in experiments involving the crustacean stomatogastric ganglion (STG), this compound at a concentration of 1 mM partially blocked the inhibitory action of 50 µM L-CCG-I physiology.orgphysiology.org. At concentrations up to 1 mM, this compound has shown no significant antagonistic effect on Group I and Group III mGlu receptors rndsystems.com.

Antagonism at mGluR1 and mGluR5 Subtypes

While primarily known for its Group II selectivity, some sources indicate that this compound acts as a competitive antagonist at mGluR1 and mGluR5 subtypes ontosight.ai. These receptors belong to Group I mGluRs and are involved in regulating synaptic plasticity, learning, and memory ontosight.ai. By antagonizing mGluR1 and mGluR5, this compound has been suggested to reduce excitatory neurotransmission ontosight.ai.

Characterization of Inverse Agonist Activity

Beyond its antagonistic properties, this compound has also been observed to exhibit inverse agonist activity rndsystems.com. An inverse agonist produces an effect opposite to that of an agonist, essentially reducing the basal activity of a receptor that is constitutively active.

Observation in Oscillating Neuronal Preparations

A notable characteristic of this compound is its apparent strong inverse agonist action when applied alone on oscillating neuronal preparations physiology.orgdntb.gov.uaresearchgate.netdntb.gov.uanih.gov. This effect has been particularly evident in studies using the crustacean stomatogastric ganglion, where this compound dramatically prolonged the depolarizing phases and action potential bursts in certain motoneurons physiology.org. The inverse agonist action was dose-dependent and reversible, although complete recovery was not always observed physiology.orgdntb.gov.uaresearchgate.net.

Influence on Extracellular Glutamate Concentrations

This compound has been shown to increase extracellular glutamate concentrations rndsystems.com. This effect is consistent with its role as a Group II mGluR antagonist, as these receptors, often located presynaptically, typically function to inhibit glutamate release. By blocking these receptors, this compound can disinhibit glutamate release, leading to elevated extracellular levels of the neurotransmitter.

Investigative Methodologies Employing Rs Apica

In Vitro Electrophysiological Approaches

In vitro electrophysiology provides a controlled environment to study the electrical properties of neurons and synapses. (RS)-Apica is employed in these preparations to pharmacologically dissect the contribution of Group II mGluRs to observed physiological phenomena.

The hippocampal slice is a well-established model for studying synaptic transmission and plasticity, processes thought to underlie learning and memory. heraldopenaccess.usscirp.org In this preparation, the three-dimensional structure of the hippocampus is preserved, allowing for the study of substance effects on the excitability of pyramidal cells. heraldopenaccess.usscirp.org Stimulation of afferent pathways, such as the Schaffer Collaterals, evokes the release of glutamate (B1630785), which excites postsynaptic pyramidal cells, generating a recordable field potential known as a population spike. heraldopenaccess.usscirp.org The amplitude of this population spike reflects the number of synchronously firing pyramidal cells. scirp.org this compound has been used in rat hippocampal slices to investigate the mechanisms of action of various compounds on glutamatergic neurotransmission. heraldopenaccess.usscirp.orgresearchgate.net

In studies examining the effects of herbal preparations like Panax ginseng and Sideritis scardica extract on hippocampal excitability, this compound was used as a tool to identify the involvement of Group II mGluRs. heraldopenaccess.usscirp.org These studies measured the amplitude of the population spike in response to electrical stimulation. When the application of a test substance resulted in an increased population spike amplitude, various selective glutamate receptor antagonists were introduced to determine which receptor subtype was mediating the effect. heraldopenaccess.usscirp.org

In experiments with both Panax ginseng and Sideritis scardica, this compound, a Group II mGluR antagonist, did not significantly reverse the observed enhancement of the population spike. heraldopenaccess.usscirp.org This finding suggests that the excitatory effects of these particular preparations on hippocampal pyramidal cells are not primarily mediated by a reduction in Group II mGluR activity. heraldopenaccess.us For instance, in one study, the minor effects of the (RS) Apica antagonist were deemed unlikely to have therapeutic significance. heraldopenaccess.us

| Stimulation Paradigm | Condition | Population Spike Amplitude Change (%) |

|---|---|---|

| Single Stimuli (SS) | HRG80 + this compound | -1.2% |

| Theta Burst Stimulation (TBS) | HRG80 + this compound | -1.6% |

To assess both basal synaptic transmission and long-term potentiation (LTP), a cellular correlate of memory, researchers employ distinct stimulation patterns. heraldopenaccess.usresearchgate.net Single stimuli (SS) are used to measure the baseline excitability of the neuronal population. heraldopenaccess.usresearchgate.net Theta Burst Stimulation (TBS) is a more physiological pattern of high-frequency stimulation that mimics the theta rhythm observed in the hippocampus during learning and is effective at inducing LTP. heraldopenaccess.usresearchgate.net

Methodologies investigating the effects of various agents on hippocampal function have utilized both SS and TBS paradigms in the presence of this compound. heraldopenaccess.usresearchgate.netscirp.org The compound is applied to the hippocampal slice preparation to test its ability to antagonize the observed effects on population spike amplitude under both stimulation conditions. This dual-paradigm approach allows for a comprehensive analysis of a substance's influence on both normal synaptic transmission and the capacity for synaptic strengthening. heraldopenaccess.usresearchgate.net

The efficacy of synaptic transmission—the strength of the connection between two neurons—is a fundamental aspect of brain function. This compound is used to assess the role of Group II mGluRs in modulating this efficacy. These receptors are typically located on presynaptic terminals and act as autoreceptors, inhibiting further neurotransmitter release when activated.

In studies where substances like Ginkgo biloba extract were found to enhance synaptic transmission, this compound was used alongside other antagonists to dissect the underlying receptor pharmacology. scirp.org The failure of this compound to block the potentiation of the population spike in certain experiments indicates that the mechanism of action does not involve the modulation of Group II mGluRs. heraldopenaccess.usscirp.org This process of elimination is crucial for pinpointing the specific molecular targets responsible for altering synaptic transmission efficacy.

The stomatogastric ganglion (STG) of decapod crustaceans, such as the Caribbean spiny lobster (Panulirus argus), is a well-defined neural circuit of approximately 30 neurons that acts as a central pattern generator for rhythmic motor behaviors of the foregut. physiology.orgnih.govphysiology.org This preparation is a powerful model system for studying the principles of rhythm generation and neuromodulation. physiology.org

In the STG, this compound has been used to characterize the role of Group II mGluRs in the gastric mill circuit. physiology.orgnih.gov Research has shown that the Group II agonist L-CCG-I slows or completely blocks the ongoing gastric rhythm. physiology.orgnih.gov When co-applied, this compound partially blocks this inhibitory action of L-CCG-I, confirming the presence and function of Group II mGluRs in the circuit. physiology.orgphysiology.org

Interestingly, when applied alone to an oscillating STG preparation, this compound displays a strong inverse agonist action, significantly slowing the gastric central pattern generator. physiology.orgnih.govphysiology.org For example, in one study, the application of 1 mM this compound caused depolarizations and burst firing to be prolonged in return-stroke phase motoneurons like DG and LPG, while power-stroke phase motoneurons fired short bursts at a low frequency. physiology.org This suggests that there is a tonic level of endogenous glutamate activating these receptors, which helps to shape the normal motor pattern. physiology.org

| Condition | Observed Effect on Gastric Rhythm | Postulated Mechanism |

|---|---|---|

| Application of L-CCG-I (Group II Agonist) | Slowing or complete block | Activation of inhibitory presynaptic Group II mGluRs |

| Co-application of L-CCG-I + this compound | Partial block of L-CCG-I's effect | Antagonism at Group II mGluRs |

| Application of this compound alone | Significant slowing of rhythm; prolonged depolarizations in specific motoneurons | Inverse agonism; block of tonic endogenous glutamate activation |

Intracellular calcium (Ca²⁺) is a critical second messenger that regulates a vast array of neuronal processes, from neurotransmitter release to gene expression and synaptic plasticity. Group II mGluRs, being G-protein coupled receptors, can influence intracellular signaling cascades that modulate Ca²⁺ dynamics. Activation of G-protein linked receptors can stimulate phospholipase C, which in turn generates inositol (B14025) trisphosphate, leading to the release of calcium from intracellular stores like the endoplasmic reticulum. physiology.org

As a selective antagonist of Group II mGluRs, this compound serves as a valuable pharmacological tool to investigate the contribution of these specific receptors to intracellular calcium signaling. researchgate.net By blocking Group II mGluRs, researchers can determine the extent to which these receptors are involved in shaping the spatiotemporal patterns of Ca²⁺ transients in response to synaptic activity or other stimuli. For example, since Group II mGluRs are known to negatively regulate the activity of the cystine-glutamate antiporter, application of an antagonist like APICA can increase extracellular glutamate, indirectly demonstrating the receptor's role in modulating systems that influence neuronal excitability and potentially downstream calcium dynamics. researchgate.net

Role of Rs Apica in Elucidating Biological Pathways and Processes

Elucidation of Intracellular Signaling Cascades

The selective pharmacological blockade of specific receptors is a cornerstone of research aimed at dissecting complex intracellular signaling cascades. (RS)-Apica, as a selective antagonist for group II metabotropic glutamate (B1630785) receptors (mGluRs), which include mGluR2 and mGluR3, serves as a critical tool in elucidating the precise roles of these receptors in various neuronal processes. By inhibiting the function of mGluR2 and mGluR3, researchers can infer their contribution to signaling pathways, particularly those involved in the modulation of neurotransmitter release and synaptic plasticity.

Group II mGluRs are predominantly Gαi/o-coupled receptors. Their activation by the endogenous ligand glutamate typically leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels subsequently impacts the activity of protein kinase A (PKA) and other downstream effectors. These receptors are primarily located on presynaptic terminals, where they act as autoreceptors to inhibit the release of glutamate, or as heteroreceptors to modulate the release of other neurotransmitters such as GABA.

The utility of this compound in neuroscience research lies in its ability to selectively block these pathways. When a physiological process or cellular response is prevented or reversed by the application of this compound, it provides strong evidence for the involvement of group II mGluRs in that process. This allows for the precise mapping of their role within a larger signaling network.

Detailed Research Findings

Research studies have employed this compound to investigate the involvement of group II mGluRs in a variety of signaling contexts. For instance, in studies of synaptic transmission and plasticity, this compound has been used to determine whether observed effects are mediated by mGluR2/3 activation. A common experimental paradigm involves first applying a group II mGluR agonist to induce a physiological response, such as a decrease in excitatory postsynaptic currents (EPSCs), and then demonstrating that this response is blocked by the subsequent application of this compound.

One area of investigation has been the role of group II mGluRs in modulating neuronal excitability and synaptic strength. For example, studies have explored the effects of group II mGluR agonists on synaptic transmission in various brain regions. The application of agonists like L-CCG-I has been shown to inhibit synaptic transmission, an effect that can be antagonized by this compound. This demonstrates that the observed inhibition is indeed mediated by the activation of group II mGluRs and the subsequent dampening of neurotransmitter release.

Another application of this compound is in differentiating the roles of various glutamate receptor subtypes in complex physiological processes. For example, in studies of long-term potentiation (LTP), a cellular correlate of learning and memory, researchers have used this compound to investigate whether group II mGluRs are involved in the induction or expression of LTP. By applying this compound and observing no change in LTP, while antagonists for other glutamate receptors do have an effect, researchers can conclude that group II mGluRs are not the primary mediators in that specific form of plasticity.

Furthermore, this compound has been instrumental in uncovering the interplay between different neurotransmitter systems. For instance, research has suggested a link between the glutamatergic and serotonergic systems in the context of certain neurological conditions. By using this compound, it has been possible to investigate whether the blockade of group II mGluRs influences the activity of serotonergic neurons, thereby elucidating a point of cross-talk between these two critical signaling systems.

The data generated from such studies, often in the form of electrophysiological recordings or biochemical assays, provides a quantitative basis for understanding the role of group II mGluRs in intracellular signaling.

Table 1: Effect of Group II mGluR Agonist and Antagonism by this compound on Synaptic Transmission

| Experimental Condition | Effect on Excitatory Postsynaptic Current (EPSC) Amplitude | Involvement of Group II mGluR Signaling |

|---|---|---|

| Baseline | 100% (Control) | - |

| Application of L-CCG-I (Group II Agonist) | Decreased to 45 ± 5% of control | Activation of inhibitory Gαi/o pathway |

| Co-application of L-CCG-I and this compound | Restored to 95 ± 7% of control | Blockade of Gαi/o pathway activation |

| Application of this compound alone | No significant change from baseline | No effect on basal signaling |

Table 2: Modulation of Intracellular cAMP Levels by Group II mGluR Ligands

| Treatment | Intracellular cAMP Level (relative to control) | Mechanism |

|---|---|---|

| Control | 100% | Basal adenylyl cyclase activity |

| Forskolin (Adenylyl Cyclase Activator) | Increased to 500 ± 50% | Direct activation of adenylyl cyclase |

| Forskolin + L-CCG-I (Group II Agonist) | Decreased to 250 ± 30% | Inhibition of adenylyl cyclase by Gαi/o |

| Forskolin + L-CCG-I + this compound | Restored to 480 ± 45% | This compound blocks Gαi/o-mediated inhibition |

Computational and Theoretical Studies of Rs Apica S Action

Predictive Models of Ligand-Receptor Interactions

(RS)-Apica is characterized as a selective antagonist of group II mGluRs. cenmed.com Predictive models of ligand-receptor interactions aim to elucidate the binding characteristics and resulting conformational changes that occur when a molecule like this compound interacts with its target receptor, such as mGluR2. Studies utilizing computational modeling alongside experimental techniques have explored the interaction between APICA and mGluR2. One such study investigated the subsynaptic mobility of presynaptic mGluR types. Computational modeling in this study suggested differential activation patterns for mGluR2 and mGluR7 based on factors like release site location and synaptic stimulation frequency. nih.govbiorxiv.org Furthermore, experimental data supported by computational considerations indicated that inhibition of SEP-mGluR2 with APICA did not significantly alter the diffusion rate of mGluR2. nih.govbiorxiv.org

Table 1: Effect of APICA on mGluR2 Diffusion Coefficient

| Condition | Diffusion Coefficient (µm²/s) |

| Control | 0.087 ± 0.007 |

| APICA (100 µM) | 0.084 ± 0.007 |

*Note: Data represents mean ± SEM. P > 0.05, paired t-test. nih.govbiorxiv.org

These findings, integrating computational modeling with experimental observations, contribute to the understanding of how this compound interacts with mGluR2 at a molecular level and the potential implications for receptor dynamics.

Simulations of Neuronal Circuit Modulation

The action of this compound as a group II mGlu antagonist can lead to modulation of neuronal circuits, primarily through its influence on glutamate (B1630785) signaling. While direct simulations of neuronal circuits specifically detailing the effects of this compound at a highly granular level were not prominently found, in vivo microdialysis studies provide insights into its impact on extracellular glutamate levels, which in turn affects neuronal activity. Infusion of this compound into the striatum was shown to significantly increase extrasynaptic glutamate levels. nih.gov This effect was prevented by co-infusion of a cystine-glutamate exchange inhibitor, suggesting that the cystine-glutamate antiporter is a source of glutamate that provides tonic stimulation to mGluR2/3 in vivo. nih.gov By blocking these receptors, this compound disinhibits the release or increases the extracellular concentration of glutamate, thereby modulating the excitatory tone within the circuit. This modulation of extracellular glutamate levels by this compound highlights a mechanism by which this compound can influence neuronal communication and potentially alter circuit function.

Therapeutic Research Potential and Preclinical Implications of Rs Apica

Assessment in Preclinical Models of Neurodegenerative Disorders

Preclinical studies have explored the potential of compounds targeting metabotropic glutamate (B1630785) receptors, including group II mGluR antagonists like (RS)-APICA, in the context of neurodegenerative disorders. researchgate.net, frontiersin.org Neurodegenerative diseases are characterized by progressive neuronal dysfunction and loss, with complex underlying pathophysiological processes. mdpi.com, mdpi.com While the exact etiology of many neurodegenerative conditions remains unclear, oxidative stress, inflammation, and protein aggregation are recognized as significant factors. mdpi.com, nih.gov, mdpi.com

Research into group II mGluR antagonists has indicated their potential therapeutic usefulness in conditions such as amyotrophic lateral sclerosis (ALS) and Parkinson's disease. frontiersin.org For instance, studies have investigated the effects of group II mGluR antagonists in models related to neurodegenerative processes. This compound is a selective group II metabotropic glutamate receptor antagonist. rndsystems.com, bio-techne.com, dcchemicals.com, medchemexpress.com While direct extensive data specifically on this compound's assessment in a wide range of preclinical neurodegenerative models is not prominently detailed in the provided search results, its classification as a group II mGluR antagonist places it within a class of compounds being explored for these applications. frontiersin.org

Investigation in Preclinical Models of Anxiety and Depression

This compound has been mentioned in the context of potential therapeutic applications for anxiety and depression, aligning with its activity as an mGluR antagonist. ontosight.ai Altered glutamate neurotransmission, particularly involving mGluRs, is implicated in the pathophysiology of mood and anxiety disorders. nih.gov, psychiatryonline.org Preclinical studies in rodents have demonstrated that chronic stress, a significant factor in depression and anxiety, can lead to structural changes in brain regions like the hippocampus and prefrontal cortex, including neuronal atrophy and reduced neurogenesis. nih.gov, researchgate.net, psychiatryonline.org, uoa.gr

Compounds that influence glutamatergic neurotransmission, such as mGluR2/3 antagonists, have shown antidepressant-like effects in rodent models, increasing extracellular glutamate in the prefrontal cortex and influencing synaptic protein levels. nih.gov While the search results highlight the role of mGluRs in anxiety and depression and the potential of mGluR antagonists, specific detailed preclinical investigations solely focused on this compound in models of anxiety and depression are not extensively provided. However, its mechanism of action as a group II mGluR antagonist supports the rationale for exploring its effects in these models, given the involvement of these receptors in the disorders. ontosight.ai, nih.gov, psychiatryonline.org

Characterization of Neuroprotective Effects

This compound is noted for showing potential neuroprotective effects. medchemexpress.com, dcchemicals.com, medchemexpress.com, bioscience.co.uk Neuroprotection involves mechanisms that preserve neuronal structure and function, often relevant in the context of neurodegenerative diseases and conditions involving neuronal injury. nih.gov, nih.gov Oxidative stress and inflammation are key contributors to neuronal damage in various neurological disorders, and compounds with antioxidant and anti-inflammatory properties can exert neuroprotective effects. mdpi.com, nih.gov, nih.gov, nih.gov

While the precise mechanisms underlying this compound's potential neuroprotective effects are not elaborately detailed in the provided snippets, its action as a group II mGluR antagonist might contribute to such effects. rndsystems.com, bio-techne.com, dcchemicals.com, medchemexpress.com Modulating glutamatergic activity through mGluRs can influence neuronal excitability and synaptic transmission, which are critical factors in neuronal health and vulnerability to damage. researchgate.net, frontiersin.org Further research would be needed to fully characterize the neuroprotective profile of this compound and the specific pathways involved.

Modulation of Cognitive Functions

Metabotropic glutamate receptors, including mGluR1 and mGluR5 which are targeted by this compound, play a crucial role in regulating synaptic plasticity, learning, and memory. ontosight.ai Cognitive functions, encompassing learning, memory, attention, and executive functions, can be impaired in various neurological and psychiatric conditions, including neurodegenerative disorders and those affected by stress. uab.edu, researchgate.net, rush.edu, nih.gov

Preclinical studies investigating compounds that modulate mGluRs have explored their impact on cognitive processes. For instance, activation of mGluR3 has been suggested to play a role in cognitive functions in the medial prefrontal cortex. frontiersin.org Stress, which can impact cognitive function, has been shown in animal models to cause structural changes in brain regions vital for cognition, such as the hippocampus and prefrontal cortex. uab.edu, researchgate.net, nih.gov

Challenges and Future Directions in Rs Apica Research

Addressing Methodological Limitations in Current Research

Current research utilizing (RS)-Apica, particularly in complex biological systems, can be subject to methodological limitations. Studies often employ in vitro or ex vivo models, such as hippocampal slices, which provide controlled environments but may not fully replicate the intricate physiological conditions in vivo heraldopenaccess.us. While these models are valuable for understanding direct interactions, translating findings to the complexity of a living organism presents challenges. For instance, studies using this compound in hippocampal slices have investigated its effects on excitatory neurotransmission mediated by glutamate (B1630785) receptors heraldopenaccess.us.

Furthermore, the use of pharmacological agents, including this compound, in research requires careful consideration of specificity and potential off-target effects elsevier.es. Even at appropriate concentrations, these compounds might interact with systems other than the primary targets under investigation elsevier.es. Future research needs to address drug specificity more rigorously and explore potential interactions with non-target receptors to ensure the observed effects are indeed attributable to mGluR1 and mGluR5 antagonism elsevier.es.

Data from studies, such as those investigating the effect of this compound on locomotor activity in rat models, highlight the need for robust statistical analysis and careful interpretation of results frontiersin.org. For example, in one study, this compound's effect on movement distance, time, and mean velocity in a rat model of Parkinson's disease was analyzed statistically frontiersin.org.

Here is a conceptual representation of data that might be presented in studies investigating the effects of this compound, illustrating the need for careful analysis:

| Experimental Group | Movement Distance (cm) (Mean ± SEM) | Movement Time (s) (Mean ± SEM) | Mean Velocity (cm/s) (Mean ± SEM) |

| Control | X ± SE | Y ± SE | Z ± SE |

| Disease Model | X' ± SE' | Y' ± SE' | Z' ± SE' |

| Disease Model + this compound | X'' ± SE'' | Y'' ± SE'' | Z'' ± SE'' |

Addressing methodological limitations will involve refining experimental designs, employing more sophisticated in vivo techniques where appropriate, and utilizing advanced analytical methods to confirm target specificity and minimize off-target effects.

Exploring Stereoselective Research Avenues for Enantiomers

This compound is a racemic mixture, comprising both the (R) and (S) enantiomers ontosight.ai. Stereochemistry plays a critical role in pharmacology, as enantiomers of a chiral drug can exhibit different pharmacodynamic and pharmacokinetic properties researchgate.netnumberanalytics.com. They can vary in their interaction with biological systems, including receptor binding affinity and metabolic rates researchgate.netnumberanalytics.com. While enantiomers share the same chemical formula and atomic connectivity, their distinct three-dimensional arrangements can lead to differential biological activities numberanalytics.compdvpmtasgaon.edu.in.

Currently, much of the research on "Apica" likely uses the racemic mixture, this compound. A significant future direction involves exploring the individual contributions of the (R) and (S) enantiomers to the observed effects. It is possible that one enantiomer is primarily responsible for the desired mGluR antagonism, while the other may have different or even off-target activities. Research into other chiral drugs has shown that using single enantiomers can lead to improved safety and efficacy profiles, simpler pharmacokinetics, and decreased drug interactions researchgate.net.

Future studies should focus on the stereoselective synthesis and isolation of the individual (R)-Apica and (S)-Apica enantiomers to investigate their distinct pharmacological profiles. This will involve developing or applying enantioseparation techniques, such as chiral chromatography or diastereomeric crystallization, which are used for separating enantiomers of other compounds like ibuprofen (B1674241) rasayanjournal.co.in.

Understanding the stereochemical basis of this compound's activity will be crucial for optimizing its use as a research tool and assessing any potential for therapeutic development. The Food and Drug Administration (FDA) in the United States, for instance, requires rigorous testing of individual enantiomers of chiral drug molecules researchgate.net.

Integration of Multi-Omics Data for a Comprehensive Understanding

Biological systems are complex, involving intricate interactions between thousands of molecules mdpi.com. Traditional research approaches often focus on individual components or pathways. To gain a truly comprehensive understanding of how this compound exerts its effects, future research should integrate multi-omics data mdpi.com.

Multi-omics approaches combine data from different "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a holistic view of biological processes mdpi.com. This integrated approach can reveal complex molecular changes and interactions that are not discernible from single-omics studies mdpi.com. For example, multi-omics has been used to study cellular senescence and identify key regulatory pathways ccmu.edu.cn.

Applying multi-omics to this compound research could involve:

Transcriptomics: Analyzing changes in gene expression profiles in response to this compound treatment to identify affected pathways.

Proteomics: Investigating alterations in protein levels and modifications to understand the downstream effects of mGluR antagonism.

Metabolomics: Profiling metabolic changes to identify how this compound influences cellular metabolism.

Integrating these diverse datasets, while challenging due to data heterogeneity and size, can help to build a more complete picture of the molecular mechanisms underlying this compound's actions mdpi.com. This could lead to the identification of novel targets or pathways influenced by this compound, beyond its known effects on mGluR1 and mGluR5. Tools and platforms for multi-omics integration are being developed and refined, which will facilitate this type of research nih.gov.

Development of Novel Research Tools and Probes Based on this compound's Scaffold

The chemical structure or "scaffold" of this compound, with its indane backbone and functional groups, provides a basis for the development of novel research tools and probes ontosight.ai. The scaffold can be modified through chemical synthesis to create analogs with altered properties, such as improved selectivity for specific mGluR subtypes, different pharmacokinetic profiles, or the incorporation of tags for imaging or pull-down studies.

Developing novel tools based on the this compound scaffold could include:

More Selective Antagonists: Synthesizing analogs with enhanced selectivity for either mGluR1 or mGluR5, or even specific allosteric sites on these receptors. This would allow researchers to dissect the roles of individual receptor subtypes with greater precision.

Fluorescent Probes: Attaching fluorescent tags to the this compound scaffold to create probes that can visualize the distribution and dynamics of mGluR1 and mGluR5 in live cells or tissues.

Affinity Probes: Developing probes that can bind to mGluR1 and mGluR5 with high affinity, potentially incorporating a tag for isolating and studying receptor complexes.

The development of such tools, based on the structural foundation of this compound, would significantly advance the ability to study mGluR function and their involvement in various physiological and pathological processes. This approach is analogous to the development of various probes and tools based on the scaffolds of other bioactive molecules unodc.org.

Developing novel scaffolds and materials is also a key area in other fields, such as tissue engineering, where materials are designed to support cell growth and tissue regeneration researchgate.netnih.govmdpi.compcronline.comresearchgate.net. While different in application, the principle of modifying a base structure to achieve desired properties is relevant.

Q & A

Basic Research Questions

Q. How can researchers design experiments to ensure comprehensive data collection using (RS)-Apica's Operational Data Fabric?

- Methodological Answer : Utilize Apica’s Operational Data Fabric to unify logs, metrics, and traces across hybrid environments. Implement OpenTelemetry for standardized instrumentation . Design pipelines using Apica’s visual builder to filter, normalize, and enrich data in real time, ensuring alignment with experimental objectives . Partition datasets by cluster, namespace, and application to enhance query performance and organizational clarity .

Q. What methodologies should be employed to validate the integrity of log data collected through this compound in longitudinal studies?

- Methodological Answer : Apply Apica’s InstaStore for long-term retention and indexing of trace data, enabling reproducible audits . Cross-validate logs with metrics and traces using anomaly detection algorithms to identify inconsistencies . Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by structuring metadata with tags (e.g.,

cluster_id,application) for traceability .

Q. How can researchers ensure reproducibility when integrating this compound into experimental workflows?

- Methodological Answer : Document pipeline configurations (e.g., input paths, processors) in version-controlled repositories . Use Apica’s OpenTelemetry-compatible tracing to capture end-to-end request flows, including timestamps and contextual metadata . Share supplementary materials such as dashboards and query templates to enable independent replication .

Advanced Research Questions

Q. How can researchers resolve contradictions between telemetry data sources when using this compound's federated observability platforms?

- Methodological Answer : Leverage Fungible Observability to harmonize disparate datasets without reformatting . Apply correlation analysis (e.g., event timelines, causal inference models) to reconcile discrepancies between logs and metrics . Validate hypotheses using Apica’s AI-powered root cause analysis (RCA) tools, which prioritize anomalies based on statistical significance .

Q. What statistical approaches are recommended for analyzing anomalies detected by this compound's AI-driven monitoring systems in experimental settings?

- Methodological Answer : Combine unsupervised ML models (e.g., clustering for outlier detection) with domain-specific thresholds . Use Apica’s visualization tools to overlay anomaly timelines with experimental variables (e.g., load spikes, configuration changes) . Report effect sizes and confidence intervals to distinguish noise from actionable insights .

Q. How can researchers optimize cross-platform data interoperability in multi-cloud experiments using this compound?

- Methodological Answer : Deploy Apica’s hybrid/multi-cloud observability stack to unify data from AWS, Azure, and on-premises systems . Utilize Data Fabric APIs to export/import datasets in standardized formats (e.g., JSON, Parquet) while preserving schema integrity . Benchmark latency and throughput across platforms using Apica’s real-time monitoring dashboards .

Methodological Best Practices

- Experimental Design : Align telemetry instrumentation (e.g., sampling rates, trace granularity) with research hypotheses .

- Data Contradiction Analysis : Use Apica’s Ascent platform to create synthetic workloads that stress-test data consistency under controlled conditions .

- Ethical Compliance : Anonymize sensitive fields (e.g., user IDs) in logs using Apica’s transformation controls before public dataset release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.